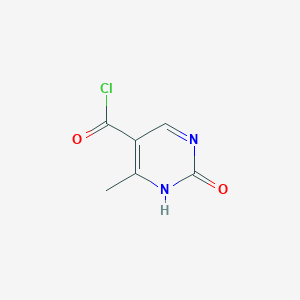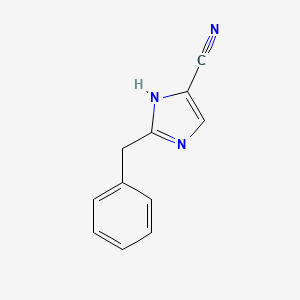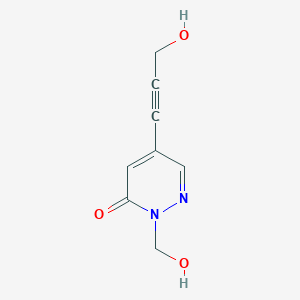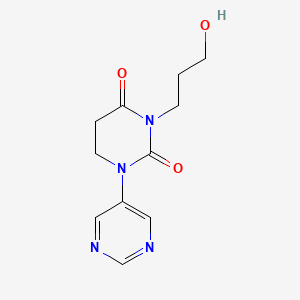![molecular formula C34H23N4NaO6S2 B13112654 Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium CAS No. 6378-88-7](/img/structure/B13112654.png)
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 59, also known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in various industries due to its vibrant blue color and stability. This compound is soluble in water and has a maximum absorption wavelength (λmax) of 595 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]
Industrial Production Methods
Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:
Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.
Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.
Filtration: The suspension is filtered to remove any solid impurities.
Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, persulfate.
Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .
Aplicaciones Científicas De Investigación
Acid Blue 59 has numerous applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and polyesters .
Mecanismo De Acción
The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Solvent Blue 38
- Oil Blue N
- Brilliant Blue R
Comparison
Acid Blue 59 is unique due to its specific chemical structure, which provides it with distinct properties such as high stability and vibrant color. Compared to similar compounds, Acid Blue 59 has a higher dye content and better heat stability, making it more suitable for applications in high-temperature processes .
Propiedades
Número CAS |
6378-88-7 |
|---|---|
Fórmula molecular |
C34H23N4NaO6S2 |
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1 |
Clave InChI |
RBYJOOWYRXEJAM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)




![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)








